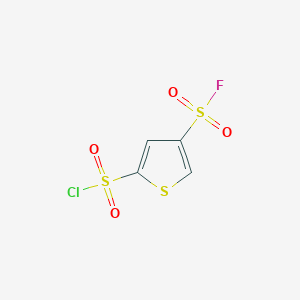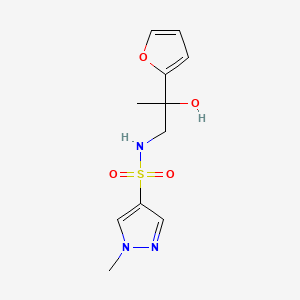
5-Chlorosulfonylthiophene-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorosulfonylthiophene-3-sulfonyl fluoride is a chemical compound that is widely used in scientific research. It is a versatile compound that has a range of applications in different fields of study.
Mecanismo De Acción
The mechanism of action of 5-Chlorosulfonylthiophene-3-sulfonyl fluoride is not well understood. However, it is believed to act as a nucleophile in reactions with other compounds. It can react with a variety of functional groups, including alcohols, amines, and thiols.
Biochemical and Physiological Effects:
5-Chlorosulfonylthiophene-3-sulfonyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin and eyes. It is also a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Chlorosulfonylthiophene-3-sulfonyl fluoride in lab experiments is its versatility. It can be used in the synthesis of a wide range of compounds, which makes it useful for researchers in different fields of study. However, its toxicity and potential for irritation make it difficult to work with, and researchers must take appropriate precautions when handling it.
Direcciones Futuras
There are several future directions for research involving 5-Chlorosulfonylthiophene-3-sulfonyl fluoride. One area of interest is the development of new synthetic methods using this compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to understand its mechanism of action and its effects on biochemical and physiological processes in the body.
Conclusion:
In conclusion, 5-Chlorosulfonylthiophene-3-sulfonyl fluoride is a versatile compound that has a range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
Métodos De Síntesis
The synthesis of 5-Chlorosulfonylthiophene-3-sulfonyl fluoride involves the reaction of 5-chlorothiophene-3-sulfonyl chloride with hydrogen fluoride gas. This reaction is carried out in the presence of a catalyst such as antimony pentachloride. The resulting product is a white crystalline solid with a melting point of 123-125°C.
Aplicaciones Científicas De Investigación
5-Chlorosulfonylthiophene-3-sulfonyl fluoride is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of thieno[3,2-b]pyridine derivatives, which have antitumor and antiviral properties. It is also used in the synthesis of 2-(thiophen-2-yl)acetic acid derivatives, which have anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
5-chlorosulfonylthiophene-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFO4S3/c5-12(7,8)4-1-3(2-11-4)13(6,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVGDZKDPZMWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2891219.png)



![1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2891226.png)

![1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2891233.png)
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)